molecular formula C8H4Cl3NO2S2 B14282833 1,2,2-Trichlorovinyl 2-nitrophenyl disulfide CAS No. 133831-60-4

1,2,2-Trichlorovinyl 2-nitrophenyl disulfide

Cat. No.: B14282833
CAS No.: 133831-60-4
M. Wt: 316.6 g/mol
InChI Key: UHNQUTIDBBWUSS-UHFFFAOYSA-N
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Description

1,2,2-Trichlorovinyl 2-nitrophenyl disulfide is an organic compound with the molecular formula C8H4Cl3NO2S2 It is characterized by the presence of a trichlorovinyl group and a nitrophenyl disulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trichlorovinyl 2-nitrophenyl disulfide typically involves the reaction of 2-nitrophenyl disulfide with trichlorovinyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trichlorovinyl 2-nitrophenyl disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trichlorovinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,2-Trichlorovinyl 2-nitrophenyl disulfide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2-Trichlorovinyl 2-nitrophenyl disulfide involves its interaction with specific molecular targets. The compound can undergo bioactivation through glutathione conjugation, forming reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichlorovinyl 2-nitrophenyl disulfide
  • 1,2,3,4,4-Pentachloro-1:3-butadienyl 2-nitrophenyl disulfide

Uniqueness

1,2,2-Trichlorovinyl 2-nitrophenyl disulfide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and industrial applications.

Properties

CAS No.

133831-60-4

Molecular Formula

C8H4Cl3NO2S2

Molecular Weight

316.6 g/mol

IUPAC Name

1-nitro-2-(1,2,2-trichloroethenyldisulfanyl)benzene

InChI

InChI=1S/C8H4Cl3NO2S2/c9-7(10)8(11)16-15-6-4-2-1-3-5(6)12(13)14/h1-4H

InChI Key

UHNQUTIDBBWUSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SSC(=C(Cl)Cl)Cl

Origin of Product

United States

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